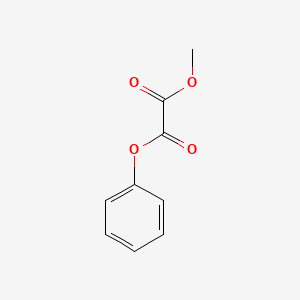

Methyl phenyl oxalate

Description

Structure

3D Structure

Properties

CAS No. |

38250-12-3 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

1-O-methyl 2-O-phenyl oxalate |

InChI |

InChI=1S/C9H8O4/c1-12-8(10)9(11)13-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

LJCNULUFLCOAKC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Phenyl Oxalate from Dimethyl Oxalate and Phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl phenyl oxalate (B1200264) via the transesterification of dimethyl oxalate with phenol (B47542). This reaction is a critical step in the non-phosgene route for the production of diphenyl carbonate, a key monomer in the synthesis of polycarbonates. This document details various catalytic systems, experimental protocols, and purification methods, presenting quantitative data in a structured format to facilitate comparison and implementation. Furthermore, this guide elucidates the underlying reaction mechanism and experimental workflow through detailed diagrams.

Introduction

The synthesis of methyl phenyl oxalate (MPO) from dimethyl oxalate (DMO) and phenol is a pivotal transesterification reaction. It serves as an intermediate step in the greener, non-phosgene pathway to produce diphenyl carbonate (DPC), a crucial component in the manufacturing of polycarbonates and other polymers. The overall process typically involves the formation of MPO, followed by its disproportionation to diphenyl oxalate (DPO) and DMO. The DPO is then decarbonylated to yield DPC.

This guide focuses on the initial and rate-determining step: the synthesis of this compound. The reaction is an equilibrium-limited process, and therefore, the efficient removal of the methanol (B129727) byproduct is essential to drive the reaction toward the desired products. The choice of catalyst plays a significant role in the reaction's efficiency, with various heterogeneous catalysts being explored to facilitate easier separation and recycling.

Catalytic Systems and Performance

A range of solid acid catalysts have been investigated for the synthesis of this compound. The catalytic activity is often attributed to the presence of weak Lewis acid sites. Strong acid sites can lead to the formation of undesired byproducts, such as anisole.[1] The following tables summarize the performance of several key catalytic systems under optimized conditions.

Table 1: Performance of Molybdenum-Based Catalysts

| Catalyst | Mo Loading (wt%) | Phenol:DMO Molar Ratio | Temperature (°C) | Time (h) | DMO Conversion (%) | MPO Selectivity (%) | DPO Selectivity (%) | Reference |

| MoO₃/SiO₂ | 1 | 5:1 | 180 | 2 | 54.6 | - | - | [2] |

| MoO₃/SiO₂ | - | 5:1 | 180 | - | 49.3 (Yield) | - | 17.3 (Yield) | [3] |

Table 2: Performance of Titanium-Based Catalysts

| Catalyst | Ti Loading (wt%) | Phenol:DMO Molar Ratio | Temperature (°C) | Time (h) | DMO Conversion (%) | MPO + DPO Selectivity (%) | Reference |

| TS-1 | 2.5 | 5:1 | 180 | 2 | - | High | [4][5] |

| TiO₂ | - | 1:1 | 160 | 3 | - | - | [6] |

| Ti-P-O | - | - | - | - | High | High | [7] |

Table 3: Performance of Tin-Based Catalysts

| Catalyst | Sn Loading (wt%) | Phenol:DMO Molar Ratio | Temperature (°C) | Time (h) | DMO Conversion (%) | MPO + DPO Selectivity (%) | DPO Selectivity (%) | Reference |

| Sn-modified TS-1 | 2 | - | - | - | 50.3 | 99.2 | 29.9 | [3] |

| SnO₂/SiO₂ | 8 | - | - | - | 46.7 | - | 22.5 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, including the preparation of common catalysts.

Catalyst Preparation

3.1.1. Preparation of TS-1 (Titanium Silicalite-1) Catalyst

The hydrothermal synthesis method is commonly employed for the preparation of TS-1.[2]

-

Reactants: Tetraethyl orthosilicate (B98303) (TEOS) as the silicon source, tetraethyl titanate as the titanium source, and tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH) as the template and alkali source.

-

Procedure:

-

Prepare a reaction mixture containing the silicon source, titanium source, and TPAOH.

-

Transfer the mixture to an autoclave and carry out hydrothermal crystallization at 130-190°C for 48-120 hours.

-

After crystallization, filter the solid product, wash it thoroughly with deionized water, and dry it.

-

Calcine the dried solid at 550°C for 5-6 hours to remove the organic template and obtain the final TS-1 catalyst.

-

3.1.2. Preparation of MoO₃/SiO₂ Catalyst

The impregnation method is a common technique for preparing supported molybdenum oxide catalysts.[8]

-

Reactants: Ammonium (B1175870) molybdate (B1676688) as the molybdenum source and silica (B1680970) gel as the support.

-

Procedure:

-

Dissolve ammonium molybdate in deionized water.

-

Impregnate the silica gel support with the ammonium molybdate solution.

-

Dry the impregnated support in an oven at 100°C for 12 hours.

-

Calcine the dried material in a furnace at 550°C for 6 hours to obtain the MoO₃/SiO₂ catalyst.

-

Synthesis of this compound

The following is a general procedure for the transesterification reaction. Specific quantities and conditions can be adapted from the data presented in the tables above.

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Reactants:

-

Dimethyl oxalate (DMO)

-

Phenol

-

Catalyst (e.g., TS-1 or MoO₃/SiO₂)

-

-

Procedure:

-

Charge the three-necked flask with dimethyl oxalate, phenol, and the catalyst. A typical molar ratio of phenol to DMO is 5:1.[4]

-

Heat the reaction mixture to the desired temperature (typically 160-180°C) with continuous stirring.[6]

-

During the reaction, methanol is produced as a byproduct. To shift the equilibrium towards the products, it is crucial to remove the methanol from the reaction system. This can be achieved by using a distillation setup or by reactive distillation.[6]

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the conversion of DMO and the selectivity towards MPO and DPO.

-

After the reaction reaches the desired conversion (typically after 2-5 hours), cool the mixture to room temperature.

-

Product Purification

After the reaction, the catalyst is first separated from the product mixture. For heterogeneous catalysts, this can be achieved by simple filtration. The liquid product mixture, containing unreacted starting materials, this compound, and diphenyl oxalate, is then subjected to purification.

3.3.1. Vacuum Distillation

Vacuum distillation, also referred to as decompression separation, is a common method to separate the components of the reaction mixture based on their different boiling points.[6] By reducing the pressure, the boiling points of the high-boiling components like MPO and DPO are lowered, preventing thermal decomposition.

-

Procedure:

-

Transfer the filtered reaction mixture to a distillation flask.

-

Connect the flask to a vacuum distillation apparatus.

-

Gradually reduce the pressure and increase the temperature.

-

Collect the different fractions as they distill. Unreacted dimethyl oxalate and phenol will distill first, followed by this compound, and then diphenyl oxalate.

-

3.3.2. Recrystallization

Recrystallization can be employed as a final purification step for the isolated this compound. The choice of solvent is crucial for effective purification.

-

Solvent Selection: An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of organic compounds include ethanol, methanol, and toluene. A mixed solvent system may also be effective.

-

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals.

-

Reaction Mechanism and Workflow

Reaction Mechanism

The acid-catalyzed transesterification of dimethyl oxalate with phenol proceeds through a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism.[9] The Lewis acid sites on the heterogeneous catalyst facilitate this process.

Experimental Workflow

The overall process for the synthesis and purification of this compound can be summarized in the following workflow.

Conclusion

The synthesis of this compound from dimethyl oxalate and phenol is a well-established yet continuously optimized reaction of significant industrial importance. The use of heterogeneous catalysts, particularly those based on titanium, molybdenum, and tin, offers significant advantages in terms of product separation and catalyst reusability. This guide has provided a detailed overview of the key aspects of this synthesis, including experimental procedures, comparative performance data of various catalysts, and a mechanistic understanding of the reaction. For researchers and professionals in drug development and materials science, a thorough understanding of this synthesis is crucial for the development of advanced and sustainable chemical processes.

References

- 1. TS-1 Molecular Sieve [acsmaterial.com]

- 2. CN101767036A - Titanium silicalite TS-1 catalyst preparation method - Google Patents [patents.google.com]

- 3. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]

- 4. Frontiers | Recent advances in the synthesis of TS-1 zeolite [frontiersin.org]

- 5. CN104528759A - Preparation method of TS-1 titanium silicalite molecular sieve - Google Patents [patents.google.com]

- 6. Molybdenum Oxide Supported on Silica (MoO3/SiO2): An Efficient and Reusable Catalyst for the Synthesis of 1,8-dioxodecahydroacridines Under Solvent-free Conditions [scielo.org.mx]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Study on MoO3/SBA-16 catalyzed transesterification to synthesize diphenyl carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Methyl Phenyl Oxalate (CAS 38250-12-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenyl oxalate (B1200264), identified by the CAS number 38250-12-3, is an organic compound belonging to the class of oxalate esters. Structurally, it is the mono-methyl, mono-phenyl ester of oxalic acid. While comprehensive experimental data and biological studies on this specific compound are limited in publicly accessible literature, this guide aims to provide a thorough overview of its known properties, structure, and synthetic methodologies based on available information. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this molecule.

Chemical Properties and Structure

Methyl phenyl oxalate is characterized by the presence of both a methyl ester and a phenyl ester group attached to an oxalate core. This asymmetric substitution influences its chemical reactivity and physical properties.

Structure

The chemical structure of this compound is depicted below.

Caption: 2D and 3D structural representations of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| IUPAC Name | 1-O-methyl 2-O-phenyl oxalate | PubChem[1] |

| Canonical SMILES | COC(=O)C(=O)OC1=CC=CC=C1 | PubChem[1] |

| InChI Key | LJCNULUFLCOAKC-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 180.04225873 | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 194 | PubChem[1] |

Synthesis

A general method for the synthesis of this compound involves the transesterification of dimethyl oxalate with phenol (B47542). This process is typically carried out under elevated temperatures and in the presence of a catalyst.

Experimental Protocol: Transesterification of Dimethyl Oxalate

Objective: To synthesize this compound via the reaction of dimethyl oxalate with phenol.

Materials:

-

Dimethyl oxalate

-

Phenol

-

Supported metal oxide catalyst (e.g., Sn-modified TS-1)

Procedure:

-

A research paper describes the transesterification of dimethyl oxalate with phenol over different molecular sieve catalysts.[2] The main product is diphenyl oxalate, with this compound being an intermediate that was qualitatively analyzed by GC/MS.[2] The study found that weak acid sites on the catalyst were active sites for the transesterification.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. Characterization of this compound would typically involve the following techniques:

-

¹H NMR: Would show characteristic signals for the methyl protons and the aromatic protons of the phenyl group.

-

¹³C NMR: Would reveal signals for the carbonyl carbons of the oxalate group, the methyl carbon, and the carbons of the phenyl ring.

-

IR Spectroscopy: Would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester groups.

-

Mass Spectrometry: Would provide the molecular ion peak corresponding to the exact mass of the molecule and characteristic fragmentation patterns.

While specific spectra for this compound are not available, a study on the synthesis of diphenyl oxalate from dimethyl oxalate and phenol mentions the qualitative analysis of the intermediate this compound by GC/MS.[2]

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

Generally, oxalate esters can be hydrolyzed in biological systems to oxalic acid and the corresponding alcohols. Oxalic acid itself is a known metabolite and, at high concentrations, can be toxic due to the precipitation of calcium oxalate, which is the main component of kidney stones.[3] Some oxalate half-esters have been utilized as linkers in the synthesis of pharmaceuticals, suggesting a potential role as a building block in drug design.[4] However, any discussion of the biological effects of this compound remains speculative without direct experimental evidence.

The following diagram illustrates a hypothetical metabolic pathway.

Caption: Hypothetical Metabolic Fate of this compound.

Conclusion

This compound (CAS 38250-12-3) is a structurally defined organic compound for which basic chemical information is available. However, a significant gap exists in the literature concerning its experimental physicochemical properties, detailed spectroscopic characterization, and particularly its biological activity and potential mechanisms of action. The synthesis via transesterification from dimethyl oxalate and phenol has been described in principle. Further research is required to fully characterize this molecule and to explore its potential applications in medicinal chemistry, materials science, or other areas of chemical research. This guide provides a summary of the currently available data and highlights the areas where future investigation is needed.

References

- 1. This compound | C9H8O4 | CID 10856067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxalate | C2O4-2 | CID 71081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]

Solubility of Methyl Phenyl Oxalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl phenyl oxalate (B1200264) in organic solvents. Due to the limited availability of specific quantitative solubility data for methyl phenyl oxalate in publicly accessible literature, this guide focuses on providing qualitative solubility information, comparative data from structurally similar compounds, and a detailed experimental protocol for determining its solubility. This information is intended to empower researchers, scientists, and drug development professionals to assess the solubility of this compound for applications in synthesis, purification, and formulation.

Introduction

This compound (CAS No. 38250-12-3) is an organic compound with the molecular formula C₉H₈O₄.[1] As an ester of oxalic acid, its solubility in various organic solvents is a critical parameter for its application in chemical synthesis, reaction kinetics, and the formulation of products. Understanding the solubility of this compound is essential for designing and optimizing processes such as reaction medium selection, crystallization for purification, and formulation development.

Currently, there is a notable lack of publicly available quantitative data on the solubility of this compound. However, qualitative information and data from structurally analogous compounds can provide valuable insights into its likely solubility behavior. This guide aims to collate the available information and provide a practical framework for its experimental determination.

Qualitative Solubility and Data for Structurally Similar Compounds

While specific quantitative data for this compound is scarce, qualitative descriptions indicate its solubility in common organic solvents. For instance, the synthesis of diphenyl oxalate from dimethyl oxalate and phenol (B47542) involves this compound as an intermediate, implying its solubility in the reaction mixture.[2]

To provide a reasonable estimation of its solubility, this guide presents data for three structurally related oxalate esters: dimethyl oxalate, diphenyl oxalate, and the closely related phenyl salicylate (B1505791).

Table 1: Quantitative Solubility of Structurally Similar Compounds in Various Organic Solvents

| Solvent | Dimethyl Oxalate | Diphenyl Oxalate | Phenyl Salicylate |

| Temperature (°C) | Solubility ( g/100 g of solvent) | Qualitative Solubility | Solubility ( g/100 g of solvent) |

| Acetone | Soluble[3] | Soluble[4] | Soluble[5] |

| Benzene | - | - | Soluble[5] |

| Chloroform | Soluble[3] | Soluble[4] | Soluble[5] |

| Diethyl Ether | Soluble[3] | Soluble[6] | Soluble[5] |

| Ethanol | Soluble[3][7] | Soluble[4] | 53 (at 25°C) |

| Ethyl Acetate | - | Good solubility[6] | 470 (at 25°C) |

| Methanol | Soluble[3] | - | - |

| Methyl Ethyl Ketone | - | - | 620 (at 25°C) |

| Pyridine | 4.8 (at 20°C)[3] | - | - |

| Toluene | - | - | 460 (at 25°C) |

| Water | 6.18 (at 20°C)[3] | Insoluble[4] | < 0.1 (at 25°C) |

Note: The data presented for these compounds should be used as a qualitative guide to predict the behavior of this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic solubility of a solid compound in a liquid solvent is the shake-flask method .[8][9][10][11] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method.

Analytical Methods for Concentration Measurement

HPLC is a precise method for quantifying the concentration of a compound in a solution.[12][13][14][15][16][17]

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, potentially with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.

-

Detection: UV detector set at a wavelength where this compound exhibits maximum absorbance.

-

Quantification: Create a calibration curve by injecting standard solutions of this compound of known concentrations and plotting the peak area against concentration. The concentration of the unknown sample can then be determined from this curve.[13][16]

For a simpler and faster analysis, UV-Vis spectrophotometry can be used if this compound has a distinct chromophore and there are no interfering substances in the solvent.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Quantification: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve (Beer-Lambert plot). The concentration of the unknown sample is then determined by measuring its absorbance and using the calibration curve.[12]

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the experimental process and the principles governing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

Factors Influencing Solubility

The solubility of an ester like this compound in an organic solvent is governed by several factors:

-

Polarity: The general principle of "like dissolves like" is paramount. This compound, being a moderately polar molecule due to its ester functional groups, is expected to be more soluble in polar organic solvents (e.g., acetone, ethyl acetate) than in nonpolar solvents (e.g., hexane).

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[18][19] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.

-

Solvent-Solute Interactions: The strength of the intermolecular forces between this compound and the solvent molecules plays a crucial role. Solvents that can engage in dipole-dipole interactions with the ester carbonyl groups will be more effective.

-

Molecular Size and Shape: Larger molecules may have lower solubility due to the increased energy required to create a cavity in the solvent.[18]

-

Crystal Lattice Energy: The energy holding the this compound molecules together in the solid state must be overcome by the energy of solvation for dissolution to occur.

Conclusion

References

- 1. This compound | C9H8O4 | CID 10856067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dimethyl oxalate [chemister.ru]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phenyl salicylate | 118-55-8 [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Dimethyl oxalate, 99% | Fisher Scientific [fishersci.ca]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. scribd.com [scribd.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. benchchem.com [benchchem.com]

- 13. uhplcs.com [uhplcs.com]

- 14. cipac.org [cipac.org]

- 15. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 19. chemistrytalk.org [chemistrytalk.org]

An In-depth Technical Guide to the Thermal Decomposition of Methyl Phenyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of methyl phenyl oxalate (B1200264). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stability and degradation pathways of oxalate-containing compounds. This document synthesizes the available, though limited, scientific literature to present a plausible decomposition mechanism, generalized experimental protocols for analysis, and representative data. Due to a scarcity of specific quantitative studies on methyl phenyl oxalate, this guide combines established principles of physical organic chemistry with data from analogous compounds to offer a robust theoretical framework.

Introduction

This compound is an asymmetric diester of oxalic acid, featuring both a methyl and a phenyl group. While its primary applications are often found in organic synthesis and chemiluminescence, its thermal stability is a critical parameter for its handling, storage, and application in environments with elevated temperatures. The decomposition of such molecules can proceed through various pathways, influencing product distribution and reaction kinetics. Understanding these pathways is crucial for predicting the behavior of more complex molecules containing similar functional groups, such as certain pharmaceutical ingredients or intermediates. This guide will focus on the gas-phase thermal decomposition, which is often studied to elucidate fundamental reaction mechanisms in the absence of solvent effects.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound in the vapor phase is proposed to proceed through a homolytic cleavage mechanism. This pathway is initiated by the cleavage of the weakest bond in the molecule, which is likely one of the ester C-O bonds or the central C-C bond of the oxalate moiety. Based on studies of related oxalate esters, the decomposition is expected to occur at temperatures in the range of 400-500°C.

The proposed mechanism involves the initial formation of radical intermediates. The subsequent fate of these radicals dictates the final product distribution. A key aspect of the decomposition of this asymmetric oxalate is the differential behavior of the methoxycarbonyl and phenoxycarbonyl radicals.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the thermal decomposition of this compound.

Caption: Proposed radical decomposition pathway for this compound.

Experimental Protocols

Detailed experimental investigation of the thermal decomposition of this compound would typically involve a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and product analysis techniques such as gas chromatography-mass spectrometry (GC-MS).

Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature range and mass loss profile of this compound.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Procedure:

-

A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal decomposition and to identify any phase transitions.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated from ambient temperature to a temperature beyond the decomposition point at a constant rate (e.g., 10°C/min) under an inert atmosphere.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The DSC thermogram is analyzed to determine the enthalpy of decomposition (endothermic or exothermic) and to observe any melting or other phase transitions prior to decomposition.

-

Gas-Phase Pyrolysis Coupled with GC-MS

-

Objective: To identify the volatile products of the thermal decomposition.

-

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

-

Procedure:

-

A small amount of this compound is introduced into the pyrolysis chamber.

-

The sample is rapidly heated to the desired decomposition temperature (e.g., 450°C) in an inert carrier gas (e.g., helium).

-

The volatile decomposition products are swept directly into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

The relative peak areas in the chromatogram can be used to estimate the product distribution.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying thermal decomposition.

Data Presentation

The following tables present representative quantitative data that would be expected from the experimental analysis of this compound's thermal decomposition. Note: Due to the limited availability of specific experimental data for this compound in the public literature, the values presented here are hypothetical and based on typical results for similar organic esters. They are intended for illustrative purposes.

Table 1: Thermogravimetric Analysis Data

| Parameter | Value | Conditions |

| Onset Decomposition Temp. (Tonset) | ~ 380 °C | 10 °C/min, N2 atmosphere |

| Peak Decomposition Temp. (Tpeak) | ~ 420 °C | 10 °C/min, N2 atmosphere |

| Total Mass Loss | ~ 100% | up to 500 °C |

Table 2: Differential Scanning Calorimetry Data

| Parameter | Value | Conditions |

| Melting Point (Tm) | Not reported | 10 °C/min, N2 atmosphere |

| Enthalpy of Decomposition (ΔHdecomp) | Endothermic | 10 °C/min, N2 atmosphere |

Table 3: Product Distribution from Py-GC-MS

| Product | Proposed Origin | Relative Abundance |

| Carbon Dioxide (CO2) | Decarboxylation of methoxycarbonyl radical | Major |

| Carbon Monoxide (CO) | Decarbonylation of phenoxycarbonyl radical | Major |

| Methane (CH4) | H-abstraction by methyl radical | Minor |

| Phenol (C6H5OH) | H-abstraction by phenoxy radical | Minor |

| Anisole (C6H5OCH3) | Radical recombination | Trace |

| Biphenyl | Dimerization of phenyl radicals | Trace |

Conclusion

The thermal decomposition of this compound is anticipated to proceed via a radical chain mechanism initiated by homolytic cleavage. The asymmetric nature of the ester leads to the formation of two distinct carboxyl radicals, which subsequently decompose to yield a mixture of carbon dioxide and carbon monoxide as the primary gaseous products. While specific, experimentally-derived quantitative data for this compound remains elusive in the literature, the theoretical framework and generalized experimental protocols outlined in this guide provide a solid foundation for researchers and professionals to approach the study of its thermal stability and that of related compounds. Further experimental work is necessary to precisely determine the kinetic parameters and to fully validate the proposed decomposition pathway.

An In-depth Technical Guide to the Reactivity of Methyl Phenyl Oxalate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl phenyl oxalate (B1200264) (MPO) is a versatile diester possessing two distinct ester functionalities, rendering it a valuable synthon in organic chemistry and a potential tool in drug development. Its reactivity towards nucleophiles is characterized by a chemoselectivity dictated by the electronic and steric nature of both the nucleophile and the ester groups. This technical guide provides a comprehensive overview of the core principles governing the reactivity of methyl phenyl oxalate with common nucleophiles, including amines, alcohols, thiols, and water. It details the underlying reaction mechanisms, provides adapted experimental protocols for kinetic analysis, and presents expected reactivity trends. The information herein is intended to serve as a foundational resource for researchers leveraging the unique chemical properties of this compound in their work.

Introduction

This compound, with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol , is an asymmetric diester of oxalic acid. It features a methyl ester group and a phenyl ester group, which exhibit differential reactivity towards nucleophilic attack. This structural feature allows for selective transformations, making it an attractive building block for the synthesis of more complex molecules, including amides, esters, and other derivatives of potential interest in medicinal chemistry and materials science. Understanding the kinetics and mechanisms of its reactions with various nucleophiles is crucial for controlling reaction outcomes and designing efficient synthetic strategies.

Reaction Mechanisms with Nucleophiles

The reactivity of this compound is centered on the two electrophilic carbonyl carbons of the oxalate moiety. Nucleophilic attack on either of these carbons proceeds through a tetrahedral intermediate. The relative stability of the leaving group (methoxide vs. phenoxide) and the nature of the attacking nucleophile determine the product distribution. Generally, the phenyl ester is more reactive towards nucleophilic attack due to the better leaving group ability of the phenoxide ion compared to the methoxide (B1231860) ion.

Aminolysis: Reaction with Amines

The reaction of this compound with primary and secondary amines (aminolysis) leads to the formation of oxamic acid derivatives (amides). The reaction typically proceeds via a nucleophilic acyl substitution mechanism. Due to the higher reactivity of the phenyl ester, the initial attack of the amine is expected to occur preferentially at the phenyl ester carbonyl, leading to the formation of a methyl oxamate (B1226882) and phenol. A second equivalent of the amine can then react with the methyl ester, though this step is generally slower.

Spectroscopic Characterization of Methyl Phenyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of methyl phenyl oxalate (B1200264). Given the absence of publicly available experimental spectra, this document leverages predictive models to detail the expected spectroscopic properties, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided.

Chemical Structure and Properties

-

IUPAC Name: 1-O-methyl 2-O-phenyl oxalate

-

Molecular Formula: C₉H₈O₄

-

Molecular Weight: 180.16 g/mol

-

CAS Number: 38250-12-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for methyl phenyl oxalate. These predictions are based on established computational models and provide a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | Multiplet | 5H | Aromatic protons (phenyl group) |

| 3.90 | Singlet | 3H | Methyl protons (-OCH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 163.5 | Ester Carbonyl Carbon (C=O) |

| 157.0 | Oxalate Carbonyl Carbon (C=O) |

| 150.5 | Aromatic Carbon (C-O) |

| 129.5 | Aromatic Carbons (ortho/para) |

| 126.0 | Aromatic Carbon (meta) |

| 121.0 | Aromatic Carbons (ipso) |

| 53.0 | Methyl Carbon (-OCH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch (methyl) |

| 1780 - 1760 | Strong | Asymmetric C=O Stretch (ester) |

| 1750 - 1730 | Strong | Symmetric C=O Stretch (ester) |

| 1600, 1490 | Medium-Weak | Aromatic C=C Bending |

| 1200 - 1000 | Strong | C-O Stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Relative Intensity | Possible Fragment |

| 180 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [C₆H₅OCO]⁺ |

| 94 | Moderate | [C₆H₅OH]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 59 | High | [COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of an ester and an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for each unique carbon atom.

-

-

Data Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Diphenyl Oxalate via Methyl Phenyl Oxalate Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diphenyl oxalate (B1200264) (DPO) is a key chemical intermediate, notably utilized in chemiluminescent systems like glow sticks and as a precursor for high-performance polymers.[1][2] One effective and environmentally conscious route for its synthesis is the transesterification of a dialkyl oxalate, such as dimethyl oxalate (DMO), with phenol (B47542).[3][4] This process proceeds through a methyl phenyl oxalate (MPO) intermediate. The overall reaction involves two main steps: the initial transesterification of DMO with phenol to form MPO, and the subsequent conversion of MPO to DPO.[4] This document provides detailed protocols for the synthesis, purification, and characterization of diphenyl oxalate, along with quantitative data from various catalytic systems.

Reaction Pathway and Mechanism

The synthesis of diphenyl oxalate from dimethyl oxalate and phenol is a two-step transesterification process. Initially, dimethyl oxalate reacts with phenol to produce the intermediate, this compound, and methanol (B129727). Subsequently, this compound can undergo a disproportionation reaction to yield diphenyl oxalate and regenerate dimethyl oxalate, or it can further react with phenol to form diphenyl oxalate and another molecule of methanol.[4] The removal of methanol from the reaction system is crucial as it shifts the equilibrium towards the formation of the desired products.[5]

Caption: Reaction pathway for the two-step synthesis of Diphenyl Oxalate.

Experimental Protocols

Protocol 1: Catalytic Synthesis of this compound and Diphenyl Oxalate

This protocol details the one-pot synthesis of this compound (MPO) and diphenyl oxalate (DPO) from dimethyl oxalate (DMO) and phenol using a heterogeneous catalyst.[4][6]

Materials:

-

Dimethyl oxalate (DMO)

-

Phenol

-

Supported metal oxide catalyst (e.g., MoO₃/SiO₂, TS-1)[4][6]

-

250 mL three-necked flask

-

Thermometer

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Distillation apparatus for methanol removal

Procedure:

-

Catalyst Preparation: If using a catalyst like TS-1, dry it in an oven at 120°C for 2 hours to remove absorbed water, followed by calcination at 550°C for 4 hours in an air atmosphere.[4]

-

Reaction Setup: Assemble the 250 mL three-necked flask with a magnetic stirrer, thermometer, and a reflux condenser.

-

Reagent Charging: Charge the flask with 0.1 moles of dimethyl oxalate, 0.5 moles of phenol, and 1.8 grams of the prepared catalyst.[4][6] The molar ratio of phenol to DMO can range from 20:1 to 1:20, but a 5:1 ratio is specified in this example.[4][6]

-

Reaction Conditions:

-

Methanol Removal: To drive the reaction forward, remove the methanol byproduct. This can be achieved by using condensing water at 80°C in the reflux condenser, which allows methanol to be distilled from the system.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC/MS) to identify the presence of MPO and DPO.[5]

-

Catalyst Separation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.[7] The catalyst can potentially be reused.[8]

Protocol 2: Purification of Diphenyl Oxalate

Following the synthesis and catalyst removal, the product mixture contains unreacted starting materials, the MPO intermediate, and the DPO product. Diphenyl oxalate is purified from this mixture, typically via distillation.[8]

Materials:

-

Crude reaction mixture containing diphenyl oxalate

-

Vacuum distillation apparatus

-

Heating mantle

-

Receiving flasks

Procedure:

-

Initial Separation: The crude reaction liquid is first subjected to distillation to separate lighter components (e.g., unreacted phenol, methanol) and high-boiling substances.[8]

-

Vacuum Distillation:

-

Transfer the remaining liquid to a distillation flask suitable for vacuum distillation.

-

Set the jacket temperature to approximately 225°C.[8]

-

Gradually reduce the pressure from atmospheric pressure down to around 0.8 kPa.[8]

-

Collect the distilled fractions. Diphenyl oxalate, being a solid at room temperature (melting point ~136°C), will solidify in the condenser or receiver if not adequately heated.[1]

-

-

Product Characterization: The purity of the final product can be confirmed using analytical techniques such as NMR and by measuring its melting point.[9]

Data Presentation

The efficiency of the synthesis is highly dependent on the catalyst used. The following tables summarize quantitative data from studies using different catalytic systems.

Table 1: Transesterification Results with Various Catalysts [6]

| Catalyst | DMO Conversion (%) | MPO Selectivity (%) | DPO Selectivity (%) | MPO Yield (%) | DPO Yield (%) |

| SnO₃/SiO₂ | 45.2 | 78.8 | 20.6 | 35.6 | 9.3 |

| MoO₃/ZrO₂ | 53.7 | 85.9 | 8.4 | 46.1 | 4.5 |

| MoO₃/MgO | 60.2 | 64.5 | 12.6 | 38.8 | 7.6 |

| MoO₃/Al₂O₃ | 62.7 | 53.9 | 5.9 | 33.7 | 3.7 |

| Reaction Conditions: 0.1 mol DMO, 0.5 mol phenol, 1.8 g catalyst, 180°C, 2 hours.[6] |

Table 2: Performance of MoO₃/SiO₂ and Sn-modified TS-1 Catalysts [5]

| Catalyst | DMO Conversion (%) | Total Selectivity (MPO+DPO) (%) | MPO Yield (%) | DPO Yield (%) |

| MoO₃/SiO₂ | - | ~98% | 49.3 | 17.3 |

| 2% Sn on TS-1 | 50.3 | ~99% | - | - |

| Reaction Conditions: MoO₃/SiO₂ at 453K (180°C). Conditions for Sn/TS-1 not fully specified.[5] |

Experimental Workflow

The overall experimental process, from preparation to final characterization, can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and analysis of Diphenyl Oxalate.

Characterization

The identification of the intermediate (this compound) and the final product (diphenyl oxalate) is crucial.[10]

-

Gas Chromatography-Mass Spectrometry (GC/MS): This technique is used to qualitatively analyze the reaction mixture and identify the main products and intermediates.[5][10]

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a standard method for the structural characterization of the purified organic compounds.[9]

-

Melting Point: Diphenyl oxalate is a solid at room temperature, and its melting point is a key indicator of purity. The reported melting point is 136°C.[1]

References

- 1. Diphenyl oxalate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Preparation of Diphenyl Oxalate from Transesterification of Dimethyl Oxalate with Phenol over TS-1 Catalyst [ccspublishing.org.cn]

- 4. sciencemadness.org [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Method for catalyzer synthesizing methyl-phenyl-oxalate and phenostal - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102675116A - Method for synthesizing diphenyl carbonate by using dimethyl oxalate - Google Patents [patents.google.com]

- 8. JP6269361B2 - Method for producing diphenyl oxalate, method for producing diphenyl carbonate, and method for producing polycarbonate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Transesterification of Methyl Phenyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl phenyl oxalate (B1200264) (MPO) via the transesterification of dimethyl oxalate (DMO) with phenol (B47542). This reaction is a critical step in the non-phosgene route for the production of diphenyl carbonate (DPC), a key monomer in the synthesis of polycarbonates.

Introduction

The transesterification of dimethyl oxalate with phenol is a two-step process that first yields methyl phenyl oxalate, which can then be disproportionated to diphenyl oxalate (DPO) and dimethyl oxalate.[1] This method is considered a safer and more environmentally friendly alternative to the traditional phosgene (B1210022) process for producing DPC.[1] The reaction is typically catalyzed by Lewis acids, with heterogeneous catalysts being favored for their ease of separation and recovery.[1]

Reaction Pathway

The synthesis of diphenyl oxalate from dimethyl oxalate and phenol proceeds through the formation of the intermediate, this compound. The overall reaction scheme is as follows:

-

Transesterification: (COOCH₃)₂ + C₆H₅OH ⇌ C₆H₅OOCCOOCH₃ + CH₃OH

-

Disproportionation: 2 C₆H₅OOCCOOCH₃ ⇌ (COOC₆H₅)₂ + (COOCH₃)₂

This document focuses on the protocol for the first step: the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound and diphenyl oxalate using various catalysts.

| Catalyst | DMO:Phenol Molar Ratio | Catalyst Loading | Temperature (°C) | Reaction Time (h) | DMO Conversion (%) | MPO Selectivity (%) | DPO Selectivity (%) | Reference |

| TS-1 | 1:5 | 1.8 g (for 0.1 mol DMO) | 180 | 2 | Not specified | High | High | [1] |

| Sn-modified TS-1 (2 wt% Sn) | Not specified | Not specified | Not specified | Not specified | 50.3 | High | High | [2] |

| SnO₂/SiO₂ (8% Sn) | Not specified | Not specified | Not specified | Not specified | 46.7 | Not specified | 22.5 | [3] |

| MoO₃/SiO₂ (1 wt% Mo) | Not specified | Not specified | Not specified | Not specified | 54.6 | High | High | [3] |

Note: "High" selectivity indicates that the referenced study reported excellent selectivity towards the specified product without providing a precise quantitative value.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the transesterification of dimethyl oxalate with phenol using a TS-1 catalyst.

Materials:

-

Dimethyl oxalate (DMO)

-

Phenol

-

TS-1 (Titanium Silicate-1) catalyst

-

Nitrogen gas (high purity)

-

Anhydrous Toluene

-

Methanol (for calibration)

-

Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, thermometer, magnetic stirrer)

-

Heating mantle

-

Gas chromatograph-mass spectrometer (GC-MS)

Catalyst Preparation:

The TS-1 catalyst should be dried in an oven at 120°C for 2 hours to remove absorbed water and then calcined at 550°C for 4 hours in an air atmosphere prior to use.[1]

Procedure:

-

Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The setup should be purged with high-purity nitrogen gas to ensure an inert atmosphere.

-

Charging Reactants: To the flask, add 0.1 mol of dimethyl oxalate, 0.5 mol of phenol, and 1.8 g of the pre-treated TS-1 catalyst.[1]

-

Reaction Conditions: Heat the mixture to 180°C using a heating mantle while stirring continuously.[1] The reaction is carried out under atmospheric pressure.

-

Methanol Removal: To drive the reaction equilibrium towards the products, the methanol produced during the reaction should be continuously removed. This can be achieved by using condensing water at 80°C in the reflux condenser, which allows methanol to be distilled off while refluxing the higher-boiling reactants and products.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS.[3] This will allow for the determination of the conversion of dimethyl oxalate and the selectivity towards this compound.

-

Reaction Completion and Catalyst Separation: After the desired reaction time (e.g., 2 hours), cool the reaction mixture to room temperature. The heterogeneous TS-1 catalyst can be separated from the product mixture by filtration.

-

Product Isolation and Purification: The liquid product mixture can be subjected to vacuum distillation to separate the unreacted phenol and dimethyl oxalate from the desired this compound. The final product can be further purified by recrystallization if necessary.

Analytical Method:

The product mixture is analyzed using a gas chromatograph-mass spectrometer (GC-MS) to identify and quantify the components.[3] The main products to be identified are this compound and diphenyl oxalate, with potential byproducts such as anisole.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Safety Precautions

-

Phenol is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction is carried out at high temperatures; use a heating mantle with proper temperature control and take precautions against thermal burns.

-

All procedures should be performed in a well-ventilated fume hood.

Further Reactions of this compound

This compound is a key intermediate and can undergo further reactions:

-

Disproportionation: As mentioned, it can be converted to diphenyl oxalate and dimethyl oxalate. This reaction is an equilibrium process and is a crucial step in producing DPC precursors.[1]

-

Decarbonylation: this compound can undergo decarbonylation to produce methyl phenyl carbonate, another important compound in organic synthesis.

These subsequent reactions highlight the versatility of this compound as a building block in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for Methyl Phenyl Oxalate in Peroxyoxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyoxalate chemiluminescence (CL) is a highly efficient chemical light-emitting reaction that has found widespread application in analytical chemistry, bioassays, and diagnostics. The reaction involves the oxidation of an oxalate (B1200264) ester by hydrogen peroxide, leading to the formation of a high-energy intermediate (1,2-dioxetanedione). This intermediate excites a fluorescent molecule (fluorescer), which then emits light upon relaxation to its ground state. The intensity and duration of the emitted light are dependent on the chemical structure of the oxalate ester, the fluorescer, the solvent, and the presence of catalysts.

Traditionally, peroxyoxalate systems have utilized chlorinated phenyl oxalates, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), which raise environmental and toxicity concerns. In recent years, significant efforts have been directed towards developing "greener" and safer alternatives. One such promising alternative is bis[2-(methoxycarbonyl)phenyl] oxalate (DMO), an oxalate ester derived from methyl salicylate (B1505791) (the methyl ester of a phenylcarboxylic acid). DMO offers the advantages of being halogen-free, having good solubility in less toxic organic solvents like ethyl acetate (B1210297), and being synthesized from a readily available, natural product derivative.[1][2] These characteristics make it an excellent candidate for developing more sustainable and biocompatible chemiluminescent assays.

These application notes provide a comprehensive overview of the use of methyl phenyl oxalate derivatives, specifically DMO, in peroxyoxalate chemiluminescence, including its synthesis, quantitative performance, and detailed experimental protocols for its application.

Data Presentation

While specific quantitative data for bis[2-(methoxycarbonyl)phenyl] oxalate (DMO) is limited in the available literature, studies have indicated its high efficiency. For instance, in a binary 1,2-dimethoxyethane/water mixture, DMO was found to exhibit the highest singlet quantum yields compared to the commonly used bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(4-methylphenyl) oxalate (BMePO).[1]

To provide a comparative context, the following table summarizes representative chemiluminescence quantum yields for various peroxyoxalate esters.

| Oxalate Ester | Fluorescer | Solvent | Catalyst | Chemiluminescence Quantum Yield (ΦCL, einstein/mol) | Reference |

| Bis[2-(methoxycarbonyl)phenyl] oxalate (DMO) | Rhodamine 6G | 1,2-dimethoxyethane/water | Sodium Salicylate | Qualitatively reported as higher than TCPO and BMePO in this system | [1] |

| Bicyclo[2.2.1]hept-5-en-2-ylthis compound | Rubrene | - | - | Comparable to Diphenyl oxalate | [3] |

| Diphenyl oxalate | Rubrene | - | - | Not specified, used as a reference | [3] |

| Bis(2,4-dinitrophenyl) oxalate (DNPO) | Rubrene | - | - | 0.23 | [4] |

| Bis(pentachlorophenyl) oxalate (PCPO) | 9,10-Diphenylanthracene (DPA) | - | - | High, but specific value not provided in abstract | [5] |

Experimental Protocols

Protocol 1: Synthesis of Bis[2-(methoxycarbonyl)phenyl] Oxalate (DMO)

This protocol is adapted from procedures for the synthesis of halogen-free oxalate diesters.[1][2]

Materials:

-

Methyl salicylate

-

Oxalyl chloride

-

Pyridine (B92270) (or triethylamine)

-

Anhydrous toluene (B28343) (or other suitable anhydrous solvent)

-

Ice bath

-

Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve methyl salicylate in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add pyridine (or an equivalent molar amount of triethylamine) to the cooled solution while stirring.

-

From the dropping funnel, add a solution of oxalyl chloride in anhydrous toluene dropwise to the reaction mixture over a period of 15-30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).

-

Quench the reaction by the slow, dropwise addition of water.

-

The crude product will precipitate. Isolate the solid by suction filtration.

-

Wash the crude product with cold toluene and then with water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure bis[2-(methoxycarbonyl)phenyl] oxalate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: General Peroxyoxalate Chemiluminescence Assay

This protocol provides a general procedure for generating chemiluminescence using DMO. This can be adapted for specific analytical applications, such as the quantification of hydrogen peroxide.

Materials:

-

Bis[2-(methoxycarbonyl)phenyl] oxalate (DMO)

-

Fluorescer (e.g., 9,10-diphenylanthracene, perylene, rubrene)

-

Hydrogen peroxide (30% solution)

-

Sodium percarbonate (can be used as a solid source of hydrogen peroxide)[2]

-

Ethyl acetate (or other suitable aprotic solvent)

-

Catalyst (optional, e.g., sodium salicylate, imidazole)

-

Test tubes or cuvettes

-

Luminometer or a spectrophotometer with the light source turned off

Procedure:

Part A: Reagent Preparation

-

DMO Stock Solution: Prepare a stock solution of DMO in ethyl acetate. A typical concentration range is 0.003 M to 0.005 M.[2] For example, dissolve 10-15 mg of DMO in 10 mL of ethyl acetate.

-

Fluorescer Stock Solution: Prepare a stock solution of the chosen fluorescer in ethyl acetate. The concentration will depend on the specific fluorescer and experimental requirements but is typically in the range of 10⁻³ M to 10⁻⁴ M.

-

Hydrogen Peroxide Solution: Prepare a dilute solution of hydrogen peroxide in a suitable solvent. For many applications, a solution in the millimolar range is appropriate. Alternatively, a solid source like sodium percarbonate can be used directly.

-

Catalyst Stock Solution (Optional): If a catalyst is used, prepare a stock solution in a suitable solvent.

Part B: Chemiluminescence Measurement

-

In a glass vial or cuvette, add the DMO stock solution and the fluorescer stock solution.

-

If using a catalyst, add the catalyst stock solution to the mixture.

-

To initiate the chemiluminescence reaction, add the hydrogen peroxide solution.

-

Immediately place the vial or cuvette in the luminometer or spectrophotometer and begin recording the light emission over time. The emission wavelength will be characteristic of the chosen fluorescer.

For a simpler demonstration, approximately 100 mg of sodium percarbonate and 2-3 mg of the fluorescer can be placed in a centrifuge tube. Then, 8-9 mL of the DMO stock solution (50-60 mg in 50 mL ethyl acetate) is added, followed by 1 mL of water. The tube is capped and shaken vigorously to initiate the reaction.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The peroxyoxalate chemiluminescence reaction does not involve a biological signaling pathway in the traditional sense. Instead, the "signaling" is the chemical reaction cascade that leads to the emission of light. The following diagrams illustrate this chemical pathway and a typical experimental workflow.

Caption: Peroxyoxalate chemiluminescence reaction pathway.

Caption: Experimental workflow for a chemiluminescence assay.

References

- 1. researchgate.net [researchgate.net]

- 2. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]

- 3. Detection of hydrogen peroxide with chemiluminescent micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. jasco.ro [jasco.ro]

Application Notes and Protocols: Methyl Phenyl Oxalate as a Precursor for Diphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of diphenyl carbonate (DPC) using methyl phenyl oxalate (B1200264) (MPO) as a key intermediate. The protocols outlined below are based on established industrial methodologies, offering a robust framework for laboratory-scale synthesis and process development.

Introduction

Diphenyl carbonate is a crucial monomer in the production of polycarbonates, a class of high-performance thermoplastics. The use of methyl phenyl oxalate as a precursor represents a significant pathway in the phosgene-free synthesis of DPC, offering advantages in terms of reaction conditions and process simplicity. This document details a multi-step synthesis route commencing from dimethyl oxalate (DMO) and phenol (B47542), proceeding through the formation of this compound, its subsequent decarbonylation to methyl phenyl carbonate (MPC), and finally, the disproportionation of MPC to yield diphenyl carbonate.

Chemical Reaction Pathway

The overall synthesis of diphenyl carbonate from dimethyl oxalate and phenol via a this compound intermediate can be summarized in the following three key steps:

-

Transesterification: Dimethyl oxalate reacts with phenol to produce this compound and methanol (B129727).

-

Decarbonylation: this compound undergoes decarbonylation to form methyl phenyl carbonate and carbon monoxide.

-

Disproportionation: Methyl phenyl carbonate disproportionates to yield the final product, diphenyl carbonate, and regenerates dimethyl carbonate.

Figure 1: Chemical reaction pathway for the synthesis of Diphenyl Carbonate from Dimethyl Oxalate.

Experimental Protocols

The following protocols are derived from established methodologies for the synthesis of diphenyl carbonate.[1]

Protocol 1: Synthesis of this compound (MPO)

Objective: To synthesize this compound via the transesterification of dimethyl oxalate with phenol.

Materials:

-

Dimethyl Oxalate (DMO)

-

Phenol

-

Titanium Dioxide (TiO₂) catalyst

Procedure:

-

In a reaction vessel equipped for distillation, combine dimethyl oxalate and phenol in a 1:1 molar ratio.[1]

-

Add TiO₂ as a catalyst.

-

Heat the reaction mixture to 160°C and maintain this temperature for 3 hours under normal pressure.[1]

-

Continuously remove the methanol byproduct by distillation to drive the reaction forward.[1]

-

After the reaction is complete, separate the TiO₂ catalyst by filtration.[1]

-

Isolate the this compound product by vacuum distillation.[1]

Protocol 2: Decarbonylation of this compound to Methyl Phenyl Carbonate (MPC)

Objective: To convert this compound to methyl phenyl carbonate.

Materials:

-

This compound (MPO)

-

Tetramethyl-ammonium chloride (optional catalyst)

Procedure:

-

Heat the purified this compound to 200°C under normal pressure.[1]

-

This reaction can proceed without a catalyst. Alternatively, tetramethyl-ammonium chloride can be added as a catalyst.[1]

-

The decarbonylation reaction will proceed, releasing carbon monoxide.

-

The resulting product is methyl phenyl carbonate.

Protocol 3: Disproportionation of Methyl Phenyl Carbonate to Diphenyl Carbonate (DPC)

Objective: To synthesize diphenyl carbonate through the disproportionation of methyl phenyl carbonate.

Materials:

-

Methyl Phenyl Carbonate (MPC)

-

Titanium Dioxide (TiO₂) catalyst (4 wt%)

Procedure:

-

In a reaction vessel suitable for distillation, add methyl phenyl carbonate and 4 wt% of TiO₂ catalyst.[1]

-

Heat the mixture to 180°C under normal pressure and maintain for 4 hours.[1]

-

The disproportionation reaction will produce diphenyl carbonate and dimethyl carbonate.

-

Separate the diphenyl carbonate from the regenerated dimethyl carbonate and the catalyst by distillation.[1]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of diphenyl carbonate from dimethyl oxalate and phenol.

Figure 2: Experimental workflow for the synthesis of Diphenyl Carbonate.

Quantitative Data

The following tables summarize quantitative data for key steps in the synthesis of diphenyl carbonate and related reactions. It is important to note that the data presented is from various sources and may not directly correspond to the specific protocols provided above, but serves as a valuable reference for expected outcomes.

Table 1: Synthesis of this compound (MPO) and Diphenyl Oxalate (DPO) from Dimethyl Oxalate (DMO)

| Catalyst | DMO Conversion (%) | Selectivity for MPO + DPO (%) | Reference |

| Sn-modified TS-1 (2% Sn) | 50.3 | 99.2 | [2] |

Table 2: Disproportionation of Methyl Phenyl Carbonate (MPC) to Diphenyl Carbonate (DPC)

| Catalyst | MPC Conversion (%) | DPC Selectivity (%) | Temperature (°C) | Time (h) | Reference |

| PbO-ZrO₂ | 76.6 | 99.3 | 200 | 2.5 | [3] |

Conclusion

The synthesis of diphenyl carbonate via a this compound intermediate offers a viable and efficient phosgene-free route. The provided protocols and workflow diagrams serve as a comprehensive guide for researchers and professionals in the field. The quantitative data, while sourced from various studies, provides a benchmark for optimizing reaction conditions to achieve high yields and selectivity. Further process optimization may be required to adapt these protocols to specific laboratory or pilot-plant settings.

References

Application Notes and Protocols for Monitoring Methyl Phenyl Oxalate Reactions

Abstract: This document provides detailed application notes and experimental protocols for the quantitative and qualitative monitoring of reactions involving methyl phenyl oxalate (B1200264). The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are essential for researchers, scientists, and professionals in drug development for reaction kinetic studies, purity assessment, and quality control.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For monitoring methyl phenyl oxalate reactions, such as its synthesis via transesterification of dimethyl oxalate with phenol, reverse-phase HPLC is particularly effective.[1] The method separates the reactant (e.g., dimethyl oxalate), the intermediate (this compound), and the final product (diphenyl oxalate) based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[2][3][4] UV detection is commonly employed, as the aromatic rings in this compound and diphenyl oxalate absorb UV light, allowing for sensitive quantification. This technique offers excellent resolution, accuracy, and reproducibility, making it ideal for tracking reaction progress and determining product yield and purity.[3]

Experimental Protocol: RP-HPLC for Reaction Monitoring

-

Sample Preparation:

-

Withdraw a 100 µL aliquot from the reaction mixture at specified time intervals.

-

Immediately quench the reaction by diluting the aliquot in 900 µL of the mobile phase to halt further conversion.

-

Vortex the mixture thoroughly.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

-

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 Series or equivalent, equipped with a UV detector.[3]

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetonitrile (B52724) (e.g., 42:56:2 v/v/v).[2] The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 25°C.[3]

-

Injection Volume: 20 µL.[2]

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of pure this compound, reactants, and other relevant products at known concentrations (e.g., 0.05 to 2.0 mmol/L).[3]

-

Inject each standard to generate a calibration curve by plotting peak area against concentration.

-

Determine the concentration of each component in the reaction samples by interpolating their peak areas from the calibration curves.

-

Data Presentation: HPLC Performance

| Parameter | Value | Reference Compound(s) |

| Retention Time (approx.) | Dimethyl Oxalate: ~2.5 min | Oxalic Acid derivatives |

| This compound: ~4.8 min | ||

| Diphenyl Oxalate: ~7.2 min | ||

| Linearity Range | 0.0625 to 2.0 mmol/L | Urinary Oxalate[3] |

| Limit of Detection (LOD) | 0.0156 mmol/L | Urinary Oxalate[3] |

| Limit of Quantitation (LOQ) | 0.0313 mmol/L | Urinary Oxalate[3] |

| Wavelength (λmax) | 237 nm - 255 nm | Oxalic Acid, Glyoxals[2][4] |

Visualization: HPLC Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of GC with the highly specific detection of MS. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like oxalate esters.[5][6] For monitoring this compound reactions, GC-MS can qualitatively identify reactants, intermediates, products, and byproducts by their unique mass spectra and retention times.[1] Quantitative analysis is also highly accurate, often employing an internal standard to correct for variations in sample injection and handling.[5] The high sensitivity of GC-MS makes it ideal for detecting trace-level impurities.[6]

Experimental Protocol: GC-MS for Reaction Monitoring

-

Sample Preparation:

-

Withdraw a 50 µL aliquot from the reaction mixture.

-

Dilute the aliquot with 950 µL of a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Add a known concentration of an internal standard (IS), such as n-tridecane or ¹³C-labeled oxalate, to the diluted sample.[5]

-

Vortex the sample to ensure homogeneity.

-

If necessary, perform derivatization (e.g., methylation with HCl/methanol) to increase the volatility of any non-volatile components, though this compound itself is typically volatile enough.[7]

-

Transfer the final solution to a 2 mL glass autosampler vial.

-

-

Instrumentation and Conditions:

-

GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1 split ratio), 1 µL injection volume.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

-

-

Data Analysis:

-

Identify compounds by matching their retention times and mass spectra against a reference library (e.g., NIST).

-

For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

-

Data Presentation: GC-MS Performance

| Parameter | Value | Compound |

| Molecular Weight | 180.16 g/mol | This compound[8] |

| Key Mass Fragments (m/z) | To be determined empirically (fragments would correspond to C₆H₅O⁺, CH₃OCO⁺, etc.) | This compound |